2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is a chemical compound that features a combination of chlorophenyl, oxoethyl, and dibromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate typically involves the esterification of 4-amino-3,5-dibromobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3,5-dibromobenzoic acid
- 2,6-Dibromo-4-methoxyaniline
- 4-Amino-3,5-dibromobenzenesulfonamide
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-amino-3,5-dibromobenzoate is unique due to the presence of both chlorophenyl and dibromobenzoate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H10Br2ClNO3 |
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Molecular Weight |
447.50 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-amino-3,5-dibromobenzoate |
InChI |
InChI=1S/C15H10Br2ClNO3/c16-11-5-9(6-12(17)14(11)19)15(21)22-7-13(20)8-1-3-10(18)4-2-8/h1-6H,7,19H2 |
InChI Key |
GCKDQCKVSKAXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br)Cl |
Origin of Product |
United States |
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